An In-Depth Technical Guide to 7-Chloropyrido[3,4-b]pyrazin-5-amine and its Structural Congeners
An In-Depth Technical Guide to 7-Chloropyrido[3,4-b]pyrazin-5-amine and its Structural Congeners
A Note to the Researcher: Information regarding the specific compound 7-Chloropyrido[3,4-b]pyrazin-5-amine (CAS 2304630-97-3) is not currently available in public-domain scientific literature or commercial catalogs. This guide has been structured to provide a comprehensive technical overview of the parent scaffold, Pyrido[3,4-b]pyrazine , and its closely related, documented derivative, 7-Chloropyrido[3,4-b]pyrazine (CAS 93049-39-9) . By understanding the chemistry and biological relevance of these core structures, this document aims to equip researchers with the foundational knowledge to hypothesize the properties, potential synthesis pathways, and applications of the target compound.
Introduction: The Pyrido[3,4-b]pyrazine Scaffold
The Pyrido[3,4-b]pyrazine core is a nitrogen-rich heterocyclic system, which is a subject of significant interest in medicinal chemistry and materials science.[1] This scaffold is a fusion of two biologically important heterocycles: pyridine and pyrazine. Such fused systems are often explored in drug discovery due to their ability to present functional groups in a defined three-dimensional space, allowing for specific interactions with biological targets.[1][2] The pyrazine ring, in particular, often serves as a bioisostere for benzene or pyridine and its nitrogen atoms can act as crucial hydrogen bond acceptors in interactions with proteins like kinases.[2]
Derivatives of the broader pyridopyrazine class have been investigated for a range of biological activities, including their potential as anticancer and anti-inflammatory agents.[3][4] The parent compound, Pyrido[3,4-b]pyrazine, serves as a key intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1]
Physicochemical Properties of 7-Chloropyrido[3,4-b]pyrazine
The closest documented analogue to the topic compound is 7-Chloropyrido[3,4-b]pyrazine. Its known properties provide a baseline for understanding the core characteristics of this particular substitution pattern.
This compound is a heterocyclic organic molecule featuring fused pyridine and pyrazine rings, with a chlorine atom at the 7-position.[5] It typically appears as a pale yellow to light brown solid and is soluble in organic solvents like DMSO and DMF, with limited solubility in water.[5]
| Property | Value | Source |
| CAS Number | 93049-39-9 | [6] |
| Molecular Formula | C₇H₄ClN₃ | [6] |
| Molecular Weight | 165.58 g/mol | [6] |
| Appearance | Pale yellow to light brown solid | [5] |
| Purity | ≥95-97% (as commercially available) | [5][6] |
| Storage | 4°C or Inert atmosphere, room temperature | [6][7] |
Structural Information:
Caption: Chemical structure of 7-Chloropyrido[3,4-b]pyrazine.
Synthesis and Reactivity
General Synthesis of the Pyrido[3,4-b]pyrazine Core
The synthesis of the pyrido[3,4-b]pyrazine scaffold generally involves the condensation of a diamine with a dicarbonyl compound. For this specific scaffold, the starting materials would typically be a substituted 3,4-diaminopyridine and a 1,2-dicarbonyl compound (like glyoxal or a substituted derivative). The reaction is often acid-catalyzed.
A documented synthesis of a substituted pyrido[3,4-b]pyrazine involves heating a mixture of a substituted 1,2-phenylenediamine with a substituted pyrazine precursor in acetic acid.[8] This suggests a viable route could involve the cyclocondensation of 3,4-diaminopyridine derivatives.
Caption: A potential synthetic pathway to the target compound.
Experimental Protocol Consideration:
-
Nitration and Chlorination: Starting with a suitable pyridine precursor, electrophilic aromatic substitution could be used to introduce nitro and chloro groups at the desired positions.
-
Formation of the Diamine: One of the amino groups for the pyrazine ring formation could be introduced, followed by reduction of the nitro group at the 5-position to create the key diaminopyridine intermediate.
-
Cyclocondensation: The resulting diaminopyridine would then be reacted with a 1,2-dicarbonyl compound (e.g., glyoxal) in an acidic medium to form the pyrazine ring.
-
Purification: The final product would require purification, likely via column chromatography or recrystallization.
Potential Biological and Medicinal Significance
The addition of an amino group to a heterocyclic scaffold is a common strategy in medicinal chemistry to enhance biological activity. [9]Aminopyrazines and related nitrogen heterocycles are privileged structures found in many biologically active compounds, including kinase inhibitors. [2][10]
-
Kinase Inhibition: The aminopyrazine moiety is known to form key hydrogen bonds with the hinge region of many protein kinases. [2]The amino group at the 5-position of the pyrido[3,4-b]pyrazine core could serve as a critical hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of a target kinase.
-
Modulation of Physicochemical Properties: The amino group can be a handle for further derivatization to fine-tune properties like solubility, cell permeability, and metabolic stability.
-
Versatile Synthetic Intermediate: Similar to 5-aminopyrazoles, the 5-amino group on this scaffold could be highly versatile for creating a diverse range of derivatives for further biological screening. [11]
Safety and Handling
As with any novel research chemical, 7-Chloropyrido[3,4-b]pyrazin-5-amine should be handled with appropriate caution. Based on related compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
While 7-Chloropyrido[3,4-b]pyrazin-5-amine remains an uncharacterized molecule in the public domain, its structural components suggest it is a compound of high interest for chemical and biological research. The pyrido[3,4-b]pyrazine core provides a rigid scaffold, the 7-chloro position offers a site for facile derivatization, and the 5-amino group presents a key interaction point for potential biological targets, particularly protein kinases.
Future research should focus on:
-
Development of a reliable synthetic route: The first step will be to synthesize and fully characterize the compound, including NMR, mass spectrometry, and X-ray crystallography if possible.
-
Screening for Biological Activity: The compound should be screened against various biological targets, with a primary focus on kinase panels due to the privileged nature of the aminopyrazine scaffold.
-
Structure-Activity Relationship (SAR) Studies: Using the 7-chloro position as a point for diversification, a library of analogues could be created to explore the SAR and optimize for potency and selectivity against any identified biological targets.
This guide provides a foundational, technically-grounded perspective for researchers interested in exploring the chemistry and potential applications of this novel compound.
References
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Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]
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Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Retrieved from [Link]
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ACS Publications. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (2010). Synthesis and Characterization of Pyrido[3,4-b]pyrazine-Based Low-Bandgap Copolymers for Bulk Heterojunction Solar Cells. Macromolecules. Retrieved from [Link]
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MDPI. (2018). Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. Retrieved from [Link]
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Chemical e-data Search. (n.d.). CAS 93049-39-9 PYRIDO[3,4-B]PYRAZINE, 7-CHLORO-. Retrieved from [Link]
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PMC. (n.d.). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Retrieved from [Link]
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MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2023). Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. Retrieved from [Link]
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International Journal of Scientific Research & Technology. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]
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Der Pharma Chemica. (2017). A Review: Biological Importance of Heterocyclic Compounds. Retrieved from [Link]
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